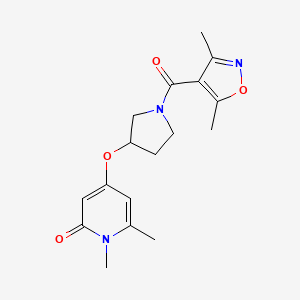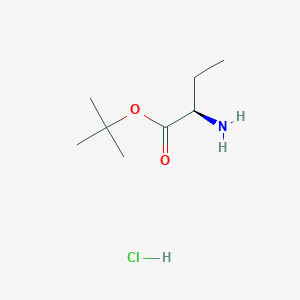![molecular formula C18H19N3OS B2699849 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole CAS No. 2380085-73-2](/img/structure/B2699849.png)
2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole, also known as P4MPT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has shown potential in various scientific research applications, particularly in medicinal chemistry. It has been studied for its anticancer properties, as it has been found to inhibit the growth and proliferation of cancer cells. 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and cell death.
Mécanisme D'action
The mechanism of action of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole is not fully understood, but it is believed to work through multiple pathways. 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and inflammation. Additionally, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been found to modulate the expression of genes that are involved in oxidative stress and cell death.
Biochemical and Physiological Effects:
2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been found to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Additionally, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been found to modulate the expression of various cytokines and chemokines, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has shown promising results in various scientific research applications. However, one limitation of using 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for research on 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole. One direction is to further investigate its mechanism of action, as this could lead to the development of more effective treatments for cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis method of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole to improve its purity and yield. Finally, future research could investigate the potential of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole as a drug delivery system, as it has been found to have good solubility and stability.
Méthodes De Synthèse
The synthesis of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole involves a multi-step process that starts with the reaction of 4-pyridinemethanol with piperidine. This reaction produces 3-(pyridin-4-yloxymethyl)piperidine, which is then reacted with 2-bromo-1,3-benzothiazole to produce 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Propriétés
IUPAC Name |
2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-6-17-16(5-1)20-18(23-17)21-11-3-4-14(12-21)13-22-15-7-9-19-10-8-15/h1-2,5-10,14H,3-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTOYPXXBCAGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)COC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride](/img/structure/B2699766.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2699770.png)





![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2699778.png)



![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2699784.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2699788.png)